4-METHYLNAPHTHALENE-1-CARBOXAMIDE
Description
4-Methylnaphthalene-1-carboxamide is a naphthalene derivative featuring a methyl group at the 4-position and a carboxamide functional group at the 1-position of the fused aromatic ring system. The carboxamide group enhances hydrogen-bonding capabilities, while the methyl substituent increases hydrophobicity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
4-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USINLTKVLOHPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298778 | |
| Record name | 4-Methyl-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-14-1 | |
| Record name | 4-Methyl-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72084-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of 4-methylnaphthalene-1-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. Common reagents used in the amidation process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: 4-METHYLNAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-Methyl-1-naphthoic acid.
Reduction: 4-Methyl-1-naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-METHYLNAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its biochemical interactions and effects .
Comparison with Similar Compounds
Compound A : 4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide
- Substituents :
- Diazenyl group at position 3.
- Hydroxy group at position 1.
- N-(4-methoxyphenyl) carboxamide.
- Chloro and hydroxy groups on the phenyl ring.
- Polar groups (hydroxy, methoxy) increase solubility in polar solvents compared to the methyl group in the target compound. Chlorine’s electron-withdrawing effect may reduce electron density on the naphthalene ring, altering reactivity.
Compound B : 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
- Substituents :
- Hydrazinecarboxamide core.
- 4-Methoxyphenyl ethylidene group.
- Key Differences: The hydrazine (–NH–NH–) group enables chelation with metal ions, unlike the carboxamide in the target compound.
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
Electron-Donating vs. Withdrawing Groups :
- The methyl group in this compound is electron-donating, increasing electron density on the naphthalene ring compared to Compound A’s electron-withdrawing chloro group. This difference may influence reactivity in electrophilic substitution reactions .
Steric Effects :
- Compound B’s ethylidene group introduces steric bulk, which could limit its utility in tightly packed molecular systems compared to the planar structure of this compound .
Biological Activity
4-METHYLNAPHTHALENE-1-CARBOXAMIDE is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a methyl group attached to the naphthalene ring, along with a carboxamide functional group. This unique structure is believed to confer distinct chemical properties that enhance its biological activity compared to similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing promising results:
- Activity Against Mycobacterium : A series of ring-substituted naphthalene-1-carboxanilides, including derivatives of this compound, demonstrated two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin .
- Mechanism of Action : The compound is thought to interfere with the mycobacterial respiratory chain, potentially inhibiting ATP synthesis, similar to other naphthalene derivatives .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound can inhibit the growth of human breast cancer MCF-7 cells. The growth inhibitory concentration (GI50) was reported at around 27 nM, indicating strong efficacy .
- Mechanism Insights : The compound likely acts by binding to mitochondrial ATP synthase, disrupting ATP production in cancer cells, which is crucial for their survival and proliferation .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-1-naphthylamine | Reduction product of this compound | Exhibits lower antimicrobial activity |
| Naphthalene-1-carboxamide | Lacks methyl group | Reduced reactivity and biological activity |
| N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide | Contains acetylamino group | Enhanced interaction with specific molecular targets |
The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes or receptors that play critical roles in cellular metabolism and signaling pathways.
- Interaction with Cellular Targets : Binding to mitochondrial components may disrupt energy production in cancer cells and pathogens .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- In Vitro Studies on MCF-7 Cells :
- Antimycobacterial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
